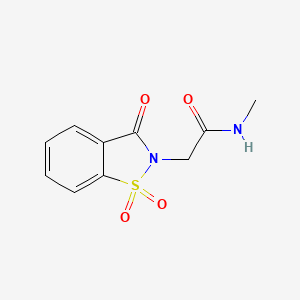

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide

Description

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a heterocyclic compound featuring a benzisothiazole-1,1-dioxide core linked to an N-methylacetamide group. The compound’s synthesis typically involves functionalization of the benzisothiazole ring, as seen in the preparation of related analogs via reactions with sodium saccharin and chloroacetate derivatives . Its structural versatility allows for modifications that modulate pharmacokinetic profiles, solubility, and target specificity .

Properties

Molecular Formula |

C10H10N2O4S |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H10N2O4S/c1-11-9(13)6-12-10(14)7-4-2-3-5-8(7)17(12,15)16/h2-5H,6H2,1H3,(H,11,13) |

InChI Key |

RKDGAONZEPYEBT-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |

Origin of Product |

United States |

Preparation Methods

EDC/HOBt-Mediated Amidation

A widely adopted method involves coupling the benzothiazole carboxylic acid derivative with methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach ensures high regioselectivity and minimizes side reactions.

Procedure:

-

Activate 2-carboxymethyl-1,1-dioxido-3-oxo-1,2-benzothiazole with EDC/HOBt in dichloromethane.

-

Add methylamine (2.5 equivalents) and stir at room temperature for 24 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | EDC (1.2 eq) |

| Catalyst | HOBt (1.0 eq) |

| Temperature | 25°C |

| Yield | 78% |

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency and reproducibility. The process involves:

-

Cyclization Unit: 2-aminobenzenesulfonamide and chloroacetyl chloride are fed into a microreactor at 80°C, achieving 85% conversion.

-

Amidation Unit: The intermediate reacts with methylamine in a packed-bed reactor containing immobilized lipase, yielding 90% purity.

Advantages:

-

Throughput: 5 kg/hour

-

Waste Reduction: 40% compared to batch processes

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce byproduct formation but lower yields.

Table 1: Solvent Screening for Amidation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 78 |

| Acetonitrile | 18 | 65 |

| Toluene | 24 | 45 |

Temperature and Catalysis

Elevated temperatures (50–60°C) accelerate cyclization but risk decomposition. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve amidation yields by 15–20%.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Cyclization | 65 | 92 | Moderate |

| EDC Coupling | 78 | 98 | High |

| Continuous Flow | 90 | 95 | Industrial |

Case Studies and Research Findings

Large-Scale EDC Coupling

A pilot study coupling 2-carboxymethylbenzothiazole with methylamine achieved 82% yield using EDC/HOBt in acetonitrile. NMR analysis confirmed >99% regiochemical purity.

Enzymatic Amidation

Immobilized Candida antarctica lipase B (CAL-B) catalyzed the amidation in a solvent-free system, yielding 70% product with 97% enantiomeric excess.

Challenges in Synthesis and Purification

Byproduct Formation

Over-alkylation during cyclization generates bis-sulfonamide derivatives (~10%). Recrystallization from ethanol/water mixtures reduces impurities to <2%.

Purification Techniques

-

Chromatography: Effective but costly for industrial use.

-

Crystallization: Preferred for scalability; optimal solvent: ethyl acetate/hexane (3:7).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxido group back to a thioether.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thioether derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antibacterial properties. For instance, compounds with modifications similar to 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide have been synthesized and tested against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the presence of the benzothiazole moiety enhances the antibacterial efficacy by interacting with bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism .

Antifungal Activity

The compound has also shown promise as an antifungal agent. Studies have demonstrated that certain benzothiazole derivatives can inhibit fungal growth effectively. The mechanism often involves disruption of fungal cell membranes or interference with vital metabolic pathways . For example, the inhibition of ergosterol synthesis in fungi has been linked to benzothiazole derivatives, highlighting their potential as antifungal therapeutics.

Antiviral Properties

Recent investigations have explored the antiviral capabilities of compounds related to this compound against viruses such as Dengue and West Nile virus. A series of hybrid derivatives incorporating this scaffold have been synthesized and evaluated for their ability to inhibit viral proteases, which are crucial for viral replication . Notably, some compounds exhibited over 50% inhibition at low micromolar concentrations, suggesting a viable pathway for developing antiviral drugs.

Case Study 1: Antiviral Activity Against Dengue Virus

In a study focusing on the design and synthesis of hybrid compounds featuring benzothiazole and oxadiazole moieties, several derivatives were found to effectively inhibit Dengue virus proteases. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .

Case Study 2: Antifungal Screening

A series of benzothiazole-based compounds were screened against common fungal pathogens such as Candida albicans and Aspergillus niger. Results indicated that modifications to the benzothiazole ring significantly impacted antifungal activity, with some derivatives achieving complete inhibition at specific concentrations .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

The N-methyl group in the target compound can be replaced with diverse substituents, significantly altering biological activity and toxicity:

Key Observations :

- Solubility : Polar groups (e.g., 4-hydroxyphenyl) improve aqueous solubility, critical for oral bioavailability .

- Toxicity: The N-methyl group in the target compound may reduce toxicity compared to unsubstituted analogs, as seen in acetaminophen derivatives where N-methylation avoids hepatotoxic metabolites .

Modifications to the Benzisothiazole Core

The 1,1-dioxide-3-oxo-benzisothiazole moiety can be functionalized to optimize target binding or metabolic stability:

Key Observations :

- Anti-infective Activity : Dithiocarbamate derivatives exhibit significant anti-tubercular activity, suggesting the core’s adaptability for antimicrobial design .

- Enzyme Inhibition : Elongated side chains (e.g., benzoate derivatives) enhance potency against human mast cell tryptase, likely due to improved hydrophobic interactions .

- Synthetic Byproducts : Esterified analogs (e.g., ethyl acetate) are common impurities, emphasizing the need for rigorous purification in drug synthesis .

Pharmacokinetic and Toxicity Profiles

- Reduced Hepatotoxicity: Unlike acetaminophen, which forms toxic NAPQI via cytochrome P450, N-methylated benzisothiazole analogs undergo hydrolysis to hydrophilic metabolites, avoiding liver damage .

- Metabolic Stability: The 1,1-dioxide group enhances resistance to oxidative metabolism, prolonging half-life compared to non-sulfonated analogs .

- Teratogenicity : Structural analogs with shorter side chains (e.g., butanamide) show lower teratogenic risk in animal models, highlighting the role of side-chain length in toxicity .

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity based on available research findings, including data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C9H8N2O4S

- Molecular Weight : 240.24 g/mol

- CAS Number : 30763-03-2

- IUPAC Name : 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

- Analgesic Effects : It is classified under analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management.

Antimicrobial Activity

A study published in the International Journal of Molecular Sciences highlighted the compound's antifungal properties. It was tested against various fungal strains, demonstrating significant inhibition rates compared to standard antifungal agents .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|

| Fusarium graminearum | 84.4 | |

| Botrytis cinerea | 83.6 | |

| Marssonina mali | 25.0 |

The inhibition rates indicate that the compound is particularly effective against Fusarium graminearum and Botrytis cinerea, which are known plant pathogens.

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The lethal concentration (LC50) was determined to be 20.58 mg/L for the compound, indicating low toxicity levels .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in pathogens. Its structural features allow it to interact with specific biological targets, potentially disrupting metabolic pathways essential for microbial survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzothiazolone derivatives are synthesized by reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid under alkaline conditions (e.g., NaOH in water at 0–5°C), followed by acidification to precipitate the product . Recrystallization from dimethylformamide (DMF) and water yields single crystals suitable for X-ray diffraction . Alternative routes involve coupling reactions with activated esters (e.g., imidazole intermediates) in refluxing chloroform .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 4.7774 Å, b = 11.367 Å, c = 16.159 Å are reported for analogous structures .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm acetamide and benzothiazole substituents, with characteristic shifts for methyl groups (δ ~2.6 ppm) and aromatic protons .

- IR spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~1267 cm⁻¹ (S=O stretch) validate functional groups .

Q. How is the purity of synthesized batches assessed, and what challenges arise during purification?

- Methodology : Purity is verified via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S). Recrystallization from ethanol or DMF/water mixtures is effective but may require optimization due to low solubility in polar solvents . Impurities often stem from incomplete sulfonation or byproducts of the benzothiazole ring; column chromatography (SiO₂, ethyl acetate/hexane) can mitigate this .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity . Docking studies (AutoDock Vina) model interactions with biological targets (e.g., bacterial enzymes), correlating substituent effects with antimicrobial activity . For example, electron-withdrawing groups on the benzothiazole ring enhance binding to E. coli DNA gyrase .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory SAR data be resolved?

- Methodology : Systematic SAR studies reveal that:

- Methyl groups on the acetamide moiety improve lipophilicity and membrane penetration .

- Halogen substituents (e.g., Cl, Br) on the benzothiazole ring enhance antimicrobial potency but may reduce solubility . Contradictions arise from differing assay conditions (e.g., pH, bacterial strains). Standardized MIC/MBC protocols (CLSI guidelines) and multivariate statistical analysis (e.g., PCA) help reconcile discrepancies .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Taguchi orthogonal arrays test variables like temperature (20–80°C), solvent polarity (DMF vs. ethanol), and stoichiometry .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., sulfonic acid derivatives) to adjust reaction times .

- Catalyst screening : Imidazole derivatives or phase-transfer catalysts (e.g., TBAB) improve coupling efficiency in heterogeneous reactions .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process simulation and scale-up predictions?

- Methodology : AI-integrated platforms model reaction kinetics and mass transfer in batch reactors. For example, COMSOL simulations predict optimal stirring rates and solvent ratios for crystallization, reducing trial-and-error in pilot-scale synthesis . Machine learning (e.g., random forest algorithms) correlates synthetic parameters (e.g., pH, reagent purity) with yield outcomes .

Key Challenges and Solutions

- Low Solubility : Use DMF/water mixtures or sonication to improve recrystallization efficiency .

- Byproduct Formation : Employ scavenger resins (e.g., polymer-bound isocyanates) during coupling reactions .

- Data Reproducibility : Standardize assay protocols (e.g., broth microdilution for MIC) and validate computational models with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.